(4As,8aS)-2,4,4a,5,8,8a-hexahydro-1H-isoquinolin-3-one
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Overview
Description
(4As,8aS)-2,4,4a,5,8,8a-hexahydro-1H-isoquinolin-3-one is a bicyclic organic compound with a unique structure that makes it an interesting subject of study in various fields of chemistry and biology. This compound is part of the isoquinoline family, which is known for its diverse range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4As,8aS)-2,4,4a,5,8,8a-hexahydro-1H-isoquinolin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of isoquinoline derivatives followed by cyclization. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a metal catalyst like palladium on carbon (Pd/C) under high pressure and temperature to achieve the desired reduction and cyclization efficiently.
Chemical Reactions Analysis
Types of Reactions
(4As,8aS)-2,4,4a,5,8,8a-hexahydro-1H-isoquinolin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of fully saturated derivatives using strong reducing agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or alcohols
Major Products
The major products formed from these reactions include various substituted isoquinolines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4As,8aS)-2,4,4a,5,8,8a-hexahydro-1H-isoquinolin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (4As,8aS)-2,4,4a,5,8,8a-hexahydro-1H-isoquinolin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of the isoquinoline family, known for its wide range of biological activities.
Tetrahydroisoquinoline: A partially saturated derivative with similar chemical properties.
Decahydroisoquinoline: A fully saturated derivative with different reactivity and biological activities.
Uniqueness
(4As,8aS)-2,4,4a,5,8,8a-hexahydro-1H-isoquinolin-3-one is unique due to its specific stereochemistry and the presence of multiple chiral centers, which can lead to distinct biological activities and chemical reactivity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(4aS,8aS)-2,4,4a,5,8,8a-hexahydro-1H-isoquinolin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c11-9-5-7-3-1-2-4-8(7)6-10-9/h1-2,7-8H,3-6H2,(H,10,11)/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJDPKSHGXEIBH-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1CC(=O)NC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@H]2[C@@H]1CC(=O)NC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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